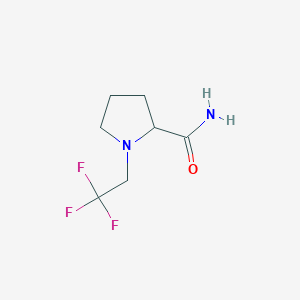

1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2O/c8-7(9,10)4-12-3-1-2-5(12)6(11)13/h5H,1-4H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLFDYJSVAYXRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation Using Trifluoroethyl Halides

Reacting pyrrolidine-2-carboxylic acid esters with 2,2,2-trifluoroethyl halides (e.g., bromide or iodide) in the presence of a base facilitates N-alkylation. For example:

-

Substrate : Methyl pyrrolidine-2-carboxylate

-

Reagent : 2,2,2-Trifluoroethyl bromide (1.2 equiv)

-

Base : Potassium carbonate (2.0 equiv)

-

Solvent : Dimethylformamide (DMF)

-

Conditions : 60°C, 12–24 hours under nitrogen

-

Yield : 60–75% after purification by silica gel chromatography.

This method leverages the nucleophilicity of the pyrrolidine nitrogen, though competing O-alkylation may occur, necessitating careful monitoring.

Mitsunobu Reaction with Trifluoroethanol

The Mitsunobu reaction offers an alternative route using 2,2,2-trifluoroethanol:

-

Substrate : Pyrrolidine-2-carboxylic acid

-

Reagents : Trifluoroethanol (1.5 equiv), triphenylphosphine (1.5 equiv), diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

-

Solvent : Tetrahydrofuran (THF)

-

Conditions : 0°C to room temperature, 6 hours

While this method avoids halide intermediates, the stoichiometric use of reagents increases costs, limiting scalability.

Amidation of 1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic Acid

The carboxylic acid intermediate is converted to the carboxamide via direct amidation. A boron-mediated approach, as reported by the American Chemical Society, proves highly effective.

Boron-Trifluoroethanolate-Mediated Amidation

-

Substrate : 1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxylic acid (1.0 equiv)

-

Reagent : Tris(2,2,2-trifluoroethoxy)borane [B(OCH₂CF₃)₃] (2.0 equiv)

-

Amine Source : Ammonium chloride (1.2 equiv)

-

Solvent : Acetonitrile (0.5 M)

-

Conditions : 80°C, 5–24 hours in a sealed tube

-

Workup : Sequential treatment with Amberlyst A-26(OH), Amberlyst 15, and MgSO₄, followed by filtration and concentration.

-

Yield : 85–92% (isolated).

This method eliminates the need for coupling agents, offering operational simplicity and high efficiency.

Table 1: Comparative Analysis of Amidation Methods

| Method | Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| B(OCH₂CF₃)₃-mediated | B(OCH₂CF₃)₃ | MeCN | 80°C | 5–24 | 85–92 |

| EDCI/HOBt coupling | EDCI, HOBt | DMF | RT | 12 | 70–80 |

Optimization and Mechanistic Insights

Role of B(OCH₂CF₃)₃ in Amidation

The boron reagent activates the carboxylic acid by forming a reactive acyl borate intermediate, which undergoes nucleophilic attack by ammonia (generated in situ from NH₄Cl). This mechanism bypasses racemization risks associated with traditional coupling methods.

Purification Challenges

The trifluoroethyl group’s hydrophobicity complicates aqueous workups. Silica gel chromatography (EtOAc/hexane gradient) or preparative HPLC is essential for isolating high-purity product.

Characterization and Analytical Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential:

1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide has been investigated for various pharmacological effects. Pyrrolidine derivatives are often associated with:

- Antidepressant activity

- Anticonvulsant properties

- Anti-inflammatory effects

Binding Affinity Studies:

Research has focused on the interaction of this compound with specific proteins and enzymes. The trifluoroethyl group may enhance binding interactions due to increased lipophilicity and steric effects. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic applications.

Case Study 1: Antidepressant Activity

A study conducted on the antidepressant effects of pyrrolidine derivatives highlighted the potential of this compound as an effective treatment for mood disorders. The compound demonstrated significant binding affinity to serotonin receptors, suggesting its role in modulating neurotransmitter levels.

Case Study 2: Anti-inflammatory Effects

Another research project explored the anti-inflammatory properties of this compound. In vitro assays showed that it inhibited pro-inflammatory cytokines in macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide and related compounds:

Key Comparisons:

Core Structure and Functional Groups The target compound’s pyrrolidine ring distinguishes it from pyridine- or thienopyridine-based analogs (e.g., BI605906 ). Unlike QG-3701 , which lacks the carboxamide group, the target compound’s carboxamide enables hydrogen bonding with biological targets, enhancing specificity and solubility.

Fluorine Substituent Effects The trifluoroethyl group in the target compound provides stronger electron-withdrawing effects than the difluoroethyl groups in or the trifluorophenyl group in . This increases lipophilicity (logP ~1.5 estimated) and metabolic stability compared to non-fluorinated analogs. In BI605906 , the difluoropropyl and sulfonyl groups contribute to higher molecular weight (432.51 vs. ~220.17) and may reduce blood-brain barrier permeability compared to the target compound.

Synthetic Accessibility

- The trifluoroethyl group in the target compound is synthetically accessible via alkylation of pyrrolidine with 2,2,2-trifluoroethyl reagents, as implied by . In contrast, analogs like N-(2,3,4-trifluorophenyl)pyrrolidine-1-carboxamide require more complex coupling steps to attach the aryl group.

Potential Biological Implications The carboxamide group in the target compound mimics peptide bonds, making it a candidate for protease or kinase inhibition. By comparison, pyridine-based compounds (e.g., ) are more likely to engage in π-π stacking with aromatic residues in target proteins. The trifluoroethyl group’s steric bulk and electronegativity may reduce off-target interactions compared to smaller substituents like methyl or ethyl groups.

Biological Activity

1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide is a pyrrolidine derivative characterized by a trifluoroethyl substituent and a carboxamide functional group. This compound has garnered interest in medicinal chemistry due to its enhanced lipophilicity and potential biological activities. The unique structural features of this compound may influence its interactions with biological targets, leading to various pharmacological effects.

The biological activity of this compound is primarily attributed to its binding affinity with specific proteins and enzymes. The trifluoroethyl group enhances the compound's lipophilicity, which may improve its interaction with biological membranes and increase its potency against various targets. Understanding these interactions is crucial for elucidating the compound's mechanism of action and therapeutic potential.

Pharmacological Effects

Research indicates that pyrrolidine derivatives, including this compound, exhibit a range of pharmacological activities:

- Anticancer Activity : Similar compounds have shown effectiveness in inhibiting cancer cell proliferation.

- Protease Inhibition : The trifluoroethyl group is known to enhance the metabolic stability of molecules, potentially improving their efficacy as protease inhibitors.

- Anti-inflammatory Properties : Compounds with similar structures have been explored for their anti-inflammatory effects.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of related pyrrolidine derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Trans-4-Phenylpyrrolidine | Lacks trifluoroethyl group | May exhibit different biological activities |

| Trans-4-(2,2,2-Trifluoroethyl)pyrrolidine | Lacks phenyl group | Affects interaction with molecular targets |

| 3-(Trifluoromethyl)pyrrolidine | Contains trifluoromethyl instead | Different electronic properties |

| 4-Methylpyrrolidine | Lacks both trifluoroethyl and phenyl groups | Simpler structure with potentially different activity |

The presence of both the phenyl and trifluoroethyl groups in this compound contributes to its unique profile among pyrrolidine derivatives.

Synthesis and Evaluation

Recent studies have focused on synthesizing various derivatives of pyrrolidine to evaluate their biological activities. For instance, a study involving the synthesis of pyrrolidine derivatives highlighted the importance of structural modifications in enhancing biological efficacy. The introduction of the trifluoroethyl group was shown to significantly impact the lipophilicity and overall activity of these compounds .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against specific cancer cell lines. The compound's ability to inhibit cell proliferation suggests potential applications in oncology . Additionally, preliminary studies indicate that this compound may modulate enzyme activity related to inflammation pathways.

Toxicity and Safety Profile

While the therapeutic potential is promising, understanding the toxicity profile is essential for clinical applications. Studies on similar compounds have shown varying degrees of toxicity; thus, further investigation into the safety profile of this compound is warranted .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide derivatives?

Methodological Answer: Multi-step synthesis requires careful selection of intermediates and reaction conditions. For example, in analogous syntheses (e.g., pyrrolo[1,2-b]pyridazine derivatives), trifluoroethylation steps often involve halogenated intermediates (e.g., 4-bromo-2-iodoaniline) and coupling reactions under controlled temperatures (40–60°C) . Key optimization parameters include:

- Reagent stoichiometry : Excess trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl halides) improve yields but require purification to remove unreacted reagents.

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for cross-coupling steps, as noted in similar carboxamide syntheses .

- Workup protocols : Use of aqueous/organic phase separation and column chromatography (silica gel, hexane/EtOAc gradients) minimizes impurities .

Q. How can researchers characterize the stereochemical purity of this compound?

Methodological Answer: Stereochemical characterization is critical due to the pyrrolidine ring’s chiral center. Techniques include:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .

- NMR spectroscopy : NMR detects trifluoroethyl group environments, while - COSY confirms pyrrolidine ring conformation .

- Polarimetry : Compare optical rotation values with literature data for known enantiomers (e.g., (R)- and (S)-configured analogs) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacological activity?

Methodological Answer:

- Receptor binding assays : For AT receptor ligands (as in related pyrrolidine-2-carboxamides), competitive radioligand displacement assays using -angiotensin II are standard .

- Enzyme inhibition studies : If targeting proteases or kinases, use fluorogenic substrates (e.g., AMC-labeled peptides) to measure IC values .

- Cellular viability assays : MTT or resazurin-based tests assess cytotoxicity in HEK-293 or HepG2 cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory activity data across analogs of this compound?

Methodological Answer: Contradictions often arise from subtle structural variations. Strategies include:

- Systematic substituent variation : Modify the trifluoroethyl group (e.g., replacing with -CFH or -CHCF) and compare binding affinities .

- Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., AT or kinase active sites) and identify steric/electronic mismatches .

- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent changes to predict activity trends .

Q. What methodologies address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic (PK) profiling : Measure plasma stability (e.g., liver microsome assays) and blood-brain barrier permeability (PAMPA-BBB) to identify metabolic liabilities .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester prodrugs) to enhance bioavailability, as seen in pyrrolidine carboxamide analogs .

- Mechanistic PK/PD modeling : Integrate in vitro IC and in vivo exposure data to refine dosing regimens .

Q. How can computational tools optimize reaction pathways for novel derivatives?

Methodological Answer:

- Quantum chemical calculations : Use Gaussian or ORCA to explore transition states and identify low-energy pathways for trifluoroethylation steps .

- Machine learning (ML) : Train models on existing reaction datasets (e.g., USPTO) to predict feasible synthetic routes and side products .

- High-throughput virtual screening (HTVS) : Screen substituent libraries (e.g., Enamine REAL Space) for analogs with improved synthetic accessibility .

Data Analysis and Validation

Q. What statistical methods are recommended for validating contradictory results in biological assays?

Methodological Answer:

- Meta-analysis : Aggregate data from independent replicates using random-effects models to quantify heterogeneity .

- Bayesian hierarchical modeling : Account for variability in assay conditions (e.g., cell passage number, reagent batches) .

- Sensitivity analysis : Test robustness of conclusions by excluding outliers or adjusting for confounding variables (e.g., solvent DMSO concentration) .

Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .

- Analytical monitoring : Track degradation via UPLC-MS and quantify impurities (e.g., hydrolyzed carboxamide) using peak area normalization .

- QbD (Quality by Design) : Apply DOE (Design of Experiments) to model stability as a function of temperature, pH, and excipient interactions .

Methodological Innovations

Q. What advanced techniques improve resolution in crystallographic studies of this compound?

Methodological Answer:

- Synchrotron X-ray diffraction : Utilize high-flux beams (e.g., APS or ESRF) to resolve trifluoroethyl group disorder in crystal lattices .

- Cryo-crystallography : Collect data at 100 K to reduce thermal motion artifacts .

- Density functional theory (DFT) : Refine crystallographic models by comparing experimental and calculated electrostatic potentials .

Q. How can green chemistry principles be integrated into the synthesis of this compound?

Methodological Answer:

- Solvent selection : Replace DCM/THF with cyclopentyl methyl ether (CPME) or 2-MeTHF, which have lower environmental impact .

- Catalytic recycling : Use immobilized Pd nanoparticles on mesoporous silica to reduce metal waste .

- Microwave-assisted synthesis : Accelerate reaction times (e.g., 30 min vs. 24 hrs) and improve energy efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.